molecular formula C15H15ClN2O4S B11313203 2-Methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

2-Methylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11313203
M. Wt: 354.8 g/mol
InChI Key: BABWUKPUMGEBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2-methylphenyl group, a 5-chloro group, and a propane-1-sulfonyl group The carboxylate group at the 4-position of the pyrimidine ring further adds to its chemical complexity

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

(2-methylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C15H15ClN2O4S/c1-3-8-23(20,21)15-17-9-11(16)13(18-15)14(19)22-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3

InChI Key

BABWUKPUMGEBOQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the substituents at specific positions on the ring. Common reagents used in the synthesis include chlorinating agents, sulfonylating agents, and carboxylating agents. The reaction conditions may involve the use of solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .

Chemical Reactions Analysis

2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions for these reactions include the use of solvents like ethanol or water, and catalysts such as palladium on carbon .

Scientific Research Applications

2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

  • 2-METHYLPHENYL 5-CHLORO-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE
  • 2-METHYLPHENYL 5-CHLORO-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE

The uniqueness of 2-METHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.